molecular formula C8H10Cl2FN B1422982 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride CAS No. 874285-32-2

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1422982
CAS No.: 874285-32-2
M. Wt: 210.07 g/mol
InChI Key: DCNISAIPBAVUSA-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as Tianeptine Hydrochloride, an antidepressant drug that enhances the uptake of serotonin and reduces its degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with nitromethane to form 2-chloro-4-fluoro-β-nitrostyrene. This intermediate is then reduced using hydrogenation to yield 2-(2-chloro-4-fluorophenyl)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(2-Chloro-4-fluorophenyl)ethanone.

    Reduction: 2-(2-Chloro-4-fluorophenyl)ethan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on neurotransmitter systems, particularly serotonin.

    Industry: Employed in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride involves the enhancement of serotonin uptake and reduction of its degradation. This compound targets serotonin transporters, leading to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethan-1-amine
  • 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
  • 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride

Uniqueness

2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride is unique due to its dual action on serotonin uptake and degradation, making it an effective antidepressant. Its specific halogen substitutions also contribute to its distinct pharmacological profile.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c9-8-5-7(10)2-1-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNISAIPBAVUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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